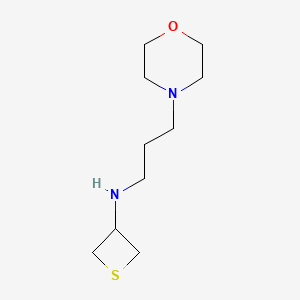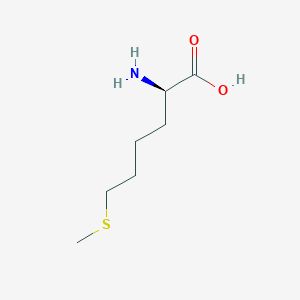
(R)-2-Amino-6-(methylthio)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-6-(methylthio)hexanoic acid, also known as methionine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the building blocks of proteins and is vital for human health. Methionine contains a sulfur atom, which is significant for its biological functions, including methylation and antioxidant activities.
準備方法
Synthetic Routes and Reaction Conditions: Methionine can be synthesized through several methods. One common method involves the Strecker synthesis, where aldehydes react with ammonia and hydrogen cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids. Another method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes with ammonium carbonate and potassium cyanide.
Industrial Production Methods: Industrially, methionine is produced through fermentation processes using genetically modified bacteria. These bacteria are engineered to overproduce methionine by optimizing metabolic pathways. The fermentation broth is then processed to extract and purify methionine.
化学反応の分析
Types of Reactions: Methionine undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Methionine sulfoxide reductase enzyme.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
科学的研究の応用
Methionine has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential in treating liver diseases, depression, and as an antioxidant.
Industry: Used as a feed additive in animal nutrition to ensure proper growth and health.
作用機序
Methionine can be compared with other sulfur-containing amino acids, such as cysteine and homocysteine:
Cysteine: Unlike methionine, cysteine contains a thiol group (-SH) instead of a methylthio group (-SCH3). Cysteine is involved in the formation of disulfide bonds in proteins.
Homocysteine: Structurally similar to methionine but lacks the methyl group. Elevated levels of homocysteine are associated with cardiovascular diseases.
Uniqueness of Methionine: Methionine’s unique methylthio group makes it a crucial methyl donor and antioxidant, distinguishing it from other sulfur-containing amino acids.
類似化合物との比較
- Cysteine
- Homocysteine
- S-adenosylmethionine
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
(2R)-2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChIキー |
FBWIRBFZWNIGJC-ZCFIWIBFSA-N |
異性体SMILES |
CSCCCC[C@H](C(=O)O)N |
正規SMILES |
CSCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


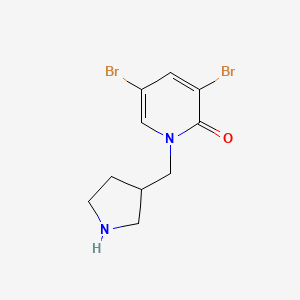
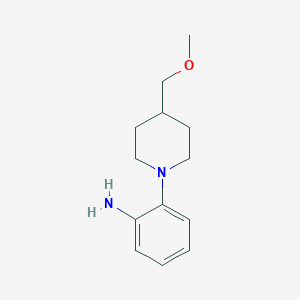

![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
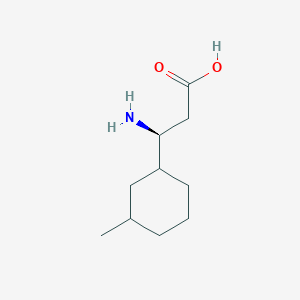
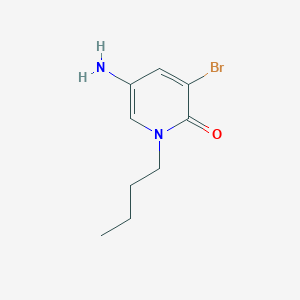
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
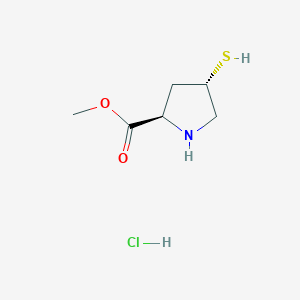
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
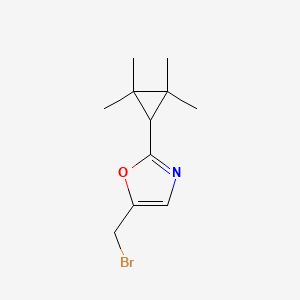
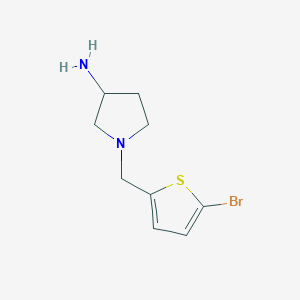
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
